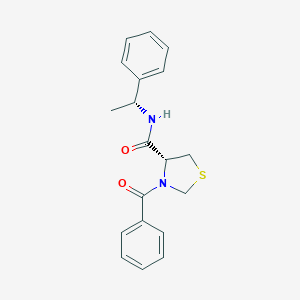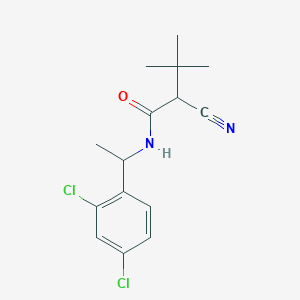
7,8-Epoxy-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Epoxy-5,6,7,8-tetrahydroquinoline, also known as 7,8-THQ, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is not fully understood. However, it has been suggested that this compound may act as an antioxidant and protect against oxidative stress. It has also been proposed that this compound may modulate the activity of certain enzymes and receptors in the brain, leading to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has antioxidant properties and can protect against oxidative stress. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to modulate the activity of certain enzymes and receptors in the brain, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its potential therapeutic effects.
Future Directions
There are several future directions for the study of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. One direction is to further investigate its potential therapeutic effects in neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of other compounds. Additionally, this compound could be studied for its potential use in the development of organic electronic devices. Further research is needed to fully understand the mechanism of action of this compound and to optimize its potential applications in various fields.
In conclusion, this compound is a heterocyclic compound that has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
The synthesis method of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline involves the reaction of 2,3,4,5-tetrahydro-1H-1-benzazepine with m-chloroperoxybenzoic acid. This reaction results in the formation of this compound. The purity of the compound can be increased by recrystallization from ethanol.
Scientific Research Applications
7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds. In materials science, this compound has been studied for its potential use in the development of organic electronic devices.
properties
CAS RN |
130536-46-8 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1a,2,3,7b-tetrahydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H9NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-2,5,7,9H,3-4H2 |
InChI Key |
VJZIFWJDMWTWTE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3C1O3)N=CC=C2 |
Canonical SMILES |
C1CC2=C(C3C1O3)N=CC=C2 |
synonyms |
7,8-Epoxy-5,6,7,8-tetrahydroquinoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)











